1,4-Epoxy-1,4-dihydronaphthalene
Overview
Description
“1,4-Epoxy-1,4-dihydronaphthalene” is a chemical compound with the molecular formula C10H8O . It is also known by other names such as “1,4-Dihydro-1,4-epoxynaphthalene”, “1,4-Dihydronaphthalene-1,4-oxide”, “1,4-Dihydronaphthalene-1,4-endo-oxide”, and "7-Oxabenzonorbornadiene" .
Molecular Structure Analysis
The molecular weight of “1,4-Epoxy-1,4-dihydronaphthalene” is 144.1699 . The IUPAC Standard InChI is InChI=1S/C10H8O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6,9-10H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,4-Epoxy-1,4-dihydronaphthalene” include a molecular weight of 144.17 . The melting point is 54-56 °C (lit.) .
Scientific Research Applications
Application 1: Asymmetric Arylative Ring Opening
- Summary of the Application : “1,4-Epoxy-1,4-dihydronaphthalene” is used in the field of asymmetric catalysis. Specifically, it is used in the palladium-catalyzed asymmetric arylative ring opening .
- Methods of Application or Experimental Procedures : The process involves the use of chiral palladacycle catalysts generated on a single-handed helical polymer skeleton. These catalysts are generated in situ from poly(quinoxaline-2,3-diyl)-based helically chiral phosphine ligands (PQXphos) with palladium(II) acetate . The generated palladacycles are then used in the asymmetric ring-opening arylation of 1,4-epoxy-1,4-dihydronaphthalenes with arylboronic acids .
- Results or Outcomes : The in situ generated palladacycles exhibited enantioselectivities up to 94% ee in the palladium-catalyzed asymmetric ring-opening arylation of 1,4-epoxy-1,4-dihydronaphthalenes with arylboronic acids .
Application 2: Hydroboration-Oxidation Studies
- Summary of the Application : “1,4-Epoxy-1,4-dihydronaphthalene” is used in the field of organic chemistry, specifically in hydroboration-oxidation studies .
- Methods of Application or Experimental Procedures : The process involves the use of various hydroborating agents such as borane-methyl sulfide (BMS), dicyclohexylborane, disiamylborane, and 9-BBN .
- Results or Outcomes : The hydroboration-oxidation studies of 1,4-epoxy-1,4-dihydronaphthalene with these hydroborating agents have yielded interesting results .
Safety And Hazards
properties
IUPAC Name |
11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCGDNHAPBZVHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C=CC(C2=C1)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972817 | |
Record name | 1,4-Dihydro-1,4-epoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80972817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Epoxy-1,4-dihydronaphthalene | |
CAS RN |
573-57-9 | |
Record name | 1,4-Dihydro-1,4-epoxynaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=573-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Expoxynaphthalene, 1,4-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 573-57-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101863 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dihydro-1,4-epoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80972817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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